molecular formula C11H14N2S B14592212 1-Benzyltetrahydropyrimidine-2(1H)-thione CAS No. 61282-97-1

1-Benzyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B14592212
CAS No.: 61282-97-1
M. Wt: 206.31 g/mol
InChI Key: IGVZJVZONOCSSE-UHFFFAOYSA-N
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Description

1-Benzyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring with a benzyl group attached to the nitrogen atom at position 1 and a thione group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyltetrahydropyrimidine-2(1H)-thione can be synthesized through various methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. The reaction typically proceeds under acidic conditions and can be catalyzed by various acids, such as hydrochloric acid or acetic acid . The reaction conditions can be optimized to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Benzyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce tetrahydropyrimidine derivatives with varying degrees of saturation.

Scientific Research Applications

1-Benzyltetrahydropyrimidine-2(1H)-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyltetrahydropyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

1-Benzyltetrahydropyrimidine-2(1H)-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a benzyl group and a thione group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

61282-97-1

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-benzyl-1,3-diazinane-2-thione

InChI

InChI=1S/C11H14N2S/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14)

InChI Key

IGVZJVZONOCSSE-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)N(C1)CC2=CC=CC=C2

Origin of Product

United States

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